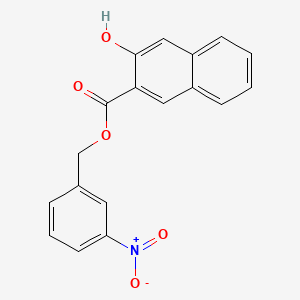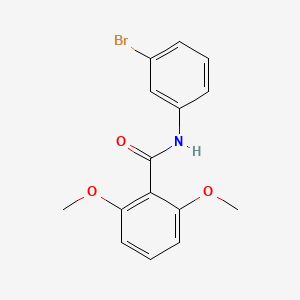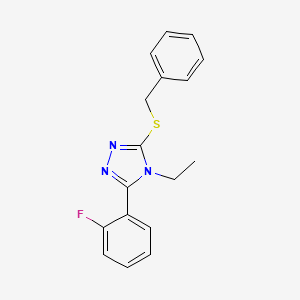![molecular formula C20H19NO2S B5728390 N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide (ETP-46464) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETP-46464 belongs to the family of naphthamides, which are known to exhibit various biological activities.
Mécanisme D'action
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide exerts its biological activity by binding to the active site of the proteasome and inhibiting its activity. This leads to the accumulation of proteins in cells, which triggers the induction of apoptosis in cancer cells. N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide also inhibits the activity of 5-lipoxygenase by binding to its active site, which leads to the inhibition of the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide also inhibits the production of inflammatory mediators, which leads to the reduction of inflammation. It has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide in lab experiments is its specificity for the proteasome and 5-lipoxygenase enzymes, which makes it a useful tool for studying their biological functions. Another advantage is its low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to develop more potent analogs of N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide with improved solubility and specificity for the proteasome and 5-lipoxygenase enzymes. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide in vivo.
Méthodes De Synthèse
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide is synthesized using a multi-step process that involves the reaction of 4-ethylthiophenol with 2-naphthoyl chloride in the presence of a base to form the intermediate product, 2-(4-ethylthiophenyl)-1-naphthalenol. This intermediate product is then reacted with methyl iodide in the presence of a base to form the final product, N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide.
Applications De Recherche Scientifique
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide has been shown to induce apoptosis in cancer cells, leading to their death. It has also been found to exhibit anti-inflammatory activity by inhibiting the activity of the enzyme, 5-lipoxygenase, which is responsible for the production of inflammatory mediators.
Propriétés
IUPAC Name |
N-(4-ethylsulfanylphenyl)-1-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-3-24-16-11-9-15(10-12-16)21-20(22)18-13-8-14-6-4-5-7-17(14)19(18)23-2/h4-13H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGFKFUIALKLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylsulfanylphenyl)-1-methoxynaphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5728319.png)


![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)


![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)

![6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5728359.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)

![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)
![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)